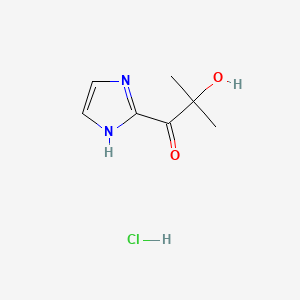

2-hydroxy-1-(1H-imidazol-2-yl)-2-methylpropan-1-one hydrochloride

Description

Properties

Molecular Formula |

C7H11ClN2O2 |

|---|---|

Molecular Weight |

190.63 g/mol |

IUPAC Name |

2-hydroxy-1-(1H-imidazol-2-yl)-2-methylpropan-1-one;hydrochloride |

InChI |

InChI=1S/C7H10N2O2.ClH/c1-7(2,11)5(10)6-8-3-4-9-6;/h3-4,11H,1-2H3,(H,8,9);1H |

InChI Key |

QPBGRLUXGBRSCC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)C1=NC=CN1)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Cyclocondensation of Imidazole Precursors

One of the most common routes involves the cyclization of imidazole derivatives with suitable carbonyl compounds:

| Step | Description | Conditions | References |

|---|---|---|---|

| a. Preparation of imidazole intermediate | Reacting amino acids or aldehydes with nitriles or amidines | Reflux in ethanol or acetic acid | , |

| b. Cyclization to form imidazole ring | Intramolecular cyclization using dehydrating agents or acids | Reflux under controlled temperature |

Example:

A typical synthesis involves reacting an amino acid derivative with formaldehyde and ammonia or ammonium salts in a solvent like ethanol, followed by cyclization to produce the imidazole core.

Functionalization of the Propanone Backbone

The methyl and hydroxy groups are introduced via nucleophilic addition or substitution reactions:

| Step | Description | Conditions | References |

|---|---|---|---|

| a. Alkylation or acylation | Using methylating agents or acyl chlorides | Reflux in pyridine or dichloromethane | , |

| b. Hydroxylation | Hydrolysis or oxidation of suitable precursors | Mild aqueous conditions |

Note: The methyl group at the 2-position can be introduced through methylation of the corresponding ketone or aldehyde intermediate.

Final Salt Formation

The hydrochloride salt is obtained by treating the free base with hydrochloric acid:

| Step | Description | Conditions | References |

|---|---|---|---|

| a. Acidification | Addition of HCl gas or concentrated HCl | Stirring at room temperature | , |

| b. Crystallization | Recrystallization from suitable solvents | Cold ethanol or water | , |

This step ensures the compound's stability and facilitates handling and storage.

Representative Synthesis Pathway (Based on Patent Literature)

A detailed patent (EP0423524A2) describes a process for synthesizing derivatives similar to the target compound:

Preparation of the imidazole core:

Reacting a precursor such as 2-methyl-4,5-dihydroimidazole with suitable aldehydes or acyl derivatives under reflux in methanol or ethanol.Introduction of the keto and hydroxyl groups:

Alkylation of the imidazole ring with methyl ketones or related compounds, often employing base catalysis.Hydrolysis and functionalization:

Hydrolysis of esters or nitriles to carboxylic acids, followed by conversion to acyl chlorides.Final assembly:

Coupling the functionalized imidazole with the propanone backbone, followed by salt formation with hydrochloric acid.

Note: The specific reaction conditions, reagents, and purification methods are optimized for high yield and purity, with typical yields reported around 50-70%.

Summary of Key Reaction Conditions and Reagents

Notes on Research Findings and Optimization

Yield Optimization:

Using microwave-assisted synthesis or solvent-free conditions can improve yields and reduce reaction times.Purification Techniques:

Recrystallization, column chromatography, and sublimation are employed to achieve high purity.Safety and Handling: Reactions involving nitriles, acyl chlorides, or strong acids require appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-1-(1H-imidazol-2-yl)-2-methylpropan-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized imidazole derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted imidazole derivatives with different functional groups.

Scientific Research Applications

2-hydroxy-1-(1H-imidazol-2-yl)-2-methylpropan-1-one hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-hydroxy-1-(1H-imidazol-2-yl)-2-methylpropan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane of bacteria or fungi, leading to cell death . The compound may also inhibit specific enzymes or proteins involved in essential biological processes, thereby exerting its effects.

Comparison with Similar Compounds

Chemical Identity :

- Molecular Formula : C₇H₁₀N₂O₂·HCl

- SMILES : CC(C)(C(=O)C1=NC=CN1)O.Cl

- Structural Features : The compound comprises a 2-methylpropan-1-one backbone substituted with a hydroxyl group at position 2 and a 1H-imidazol-2-yl group at position 1. The hydrochloride salt enhances its solubility in polar solvents.

Physicochemical Properties: Predicted collision cross-section (CCS) values for various adducts were calculated (e.g., [M+H]⁺: 132.4 Ų, [M-H]⁻: 130.0 Ų), suggesting moderate molecular compactness in gas-phase ion mobility spectrometry . No experimental data on log Pow, vapor pressure, or acute toxicity are available for this compound .

Comparison with Structurally Similar Compounds

2-(1-Naphthylmethyl)-2-Imidazoline Hydrochloride

Key Differences :

- Structure: Features a naphthylmethyl substituent instead of the hydroxylated propanone group.

- Physicochemical Data: log Pow: Not reported, but the naphthyl group likely increases hydrophobicity compared to the hydroxylated analog. Stability: Degrades under light, extreme temperatures, and strong oxidizers, producing hazardous decomposition products (e.g., HCl, NOx) . Toxicity: Acute toxicity data are unspecified, but hazardous decomposition products imply higher risk than the target compound .

3-(2-Methyl-5-Nitro-1H-Imidazol-1-yl)-1,2-Epoxypropane

Key Differences :

3-(1H-Imidazol-2-yl)Cyclobutan-1-One Hydrochloride

Key Differences :

- Structure: Cyclobutane ring replaces the branched propanone chain, altering steric and electronic properties.

- Molecular Weight : 263.17 g/mol (vs. ~190.45 g/mol for the target compound), indicating significant structural bulk .

Data Tables

Table 1. Structural and Physicochemical Comparison

Table 2. Predicted Collision Cross-Section (CCS) Values for Target Compound

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 155.08151 | 132.4 |

| [M-H]⁻ | 153.06695 | 130.0 |

| [M+Na]⁺ | 177.06345 | 141.5 |

Research Findings and Limitations

- Target Compound: No literature or patent data are available, limiting insight into its applications or bioactivity .

- The naphthylmethyl analog’s instability under light and heat highlights the importance of substituent choice in optimizing stability .

Biological Activity

2-Hydroxy-1-(1H-imidazol-2-yl)-2-methylpropan-1-one hydrochloride, also known by its chemical formula C7H10N2O2·HCl, is a compound that has gained attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 2-hydroxy-1-(1H-imidazol-2-yl)-2-methylpropan-1-one hydrochloride is characterized by the presence of an imidazole ring, which is known for its diverse biological activities. The compound has the following structural information:

- Molecular Formula : C7H10N2O2

- Molecular Weight : 174.17 g/mol

- SMILES Notation : CC(C)(C(=O)C1=NC=CN1)O

- InChIKey : REWYEEJZENXOLZ-UHFFFAOYSA-N

The biological activity of 2-hydroxy-1-(1H-imidazol-2-yl)-2-methylpropan-1-one hydrochloride can be attributed to its interaction with various biological targets, particularly in the context of neurodegenerative diseases and other pathologies. The imidazole moiety is known to participate in enzyme inhibition and receptor modulation:

- Acetylcholinesterase (AChE) Inhibition : Compounds containing imidazole have been documented to inhibit AChE, an enzyme critical in neurotransmission. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxicity of related imidazole derivatives on various cell lines, including human embryo kidney cells (HEK-293). These studies often report IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For instance, derivatives with similar structures have shown varying degrees of cytotoxicity, suggesting that modifications to the imidazole ring can significantly influence biological activity .

Study on Neuroprotective Effects

A recent study investigated the neuroprotective effects of imidazole derivatives in models of neurodegeneration. The findings suggested that these compounds could reduce oxidative stress markers and improve cognitive function in treated animals. The specific role of 2-hydroxy-1-(1H-imidazol-2-yl)-2-methylpropan-1-one hydrochloride in such pathways remains to be fully elucidated but shows promise based on structural similarities with other active compounds .

Antimicrobial Activity

Research indicates that imidazole derivatives possess antimicrobial properties. A related compound demonstrated significant antibacterial activity against various strains of bacteria, including resistant strains. This suggests that 2-hydroxy-1-(1H-imidazol-2-yl)-2-methylpropan-1-one hydrochloride may also exhibit similar antimicrobial effects, warranting further investigation into its potential as an antibacterial agent .

Comparative Analysis with Related Compounds

| Compound Name | AChE Inhibition | Cytotoxicity (IC50) | Antimicrobial Activity |

|---|---|---|---|

| 2-Hydroxy-1-(1H-imidazol-2-yl)-2-methylpropan-1-one HCl | Moderate | TBD | TBD |

| Indole-derived imidazole derivative | High | Low | High |

| Other imidazole-based compounds | Variable | Variable | Moderate |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-hydroxy-1-(1H-imidazol-2-yl)-2-methylpropan-1-one hydrochloride, and how can purity be optimized?

- Methodological Answer : A common approach involves the condensation of imidazole derivatives with ketone precursors under acidic conditions. For example, analogous compounds (e.g., α-keto imidazole derivatives) are synthesized via nucleophilic substitution or Friedel-Crafts acylation . To optimize purity, use recrystallization in polar solvents (e.g., ethanol/water mixtures) and monitor by HPLC with UV detection (λ = 254 nm). Impurity profiles should be cross-referenced with standards, as seen in impurity analysis protocols for structurally related compounds .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- 1H/13C NMR : Confirm the presence of imidazole protons (δ 7.2–7.8 ppm) and the hydroxyl group (δ 4.5–5.5 ppm). The methyl groups on the propanone backbone typically appear at δ 1.2–1.5 ppm .

- X-ray Crystallography : Refinement via SHELXL or SHELXD is recommended for resolving stereochemistry and hydrogen-bonding networks, as demonstrated in small-molecule crystallography workflows .

Q. What are the critical storage conditions to maintain stability?

- Methodological Answer : Store in airtight, light-resistant glass containers at 2–8°C. Avoid exposure to moisture, as hydrochloride salts are hygroscopic. Stability studies on analogous imidazole derivatives show decomposition >5% after 6 months at room temperature, necessitating cold storage .

Q. What safety precautions are essential during handling?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention if symptoms persist. These protocols align with JIS Z 7253:2019 safety standards for imidazole derivatives .

Advanced Research Questions

Q. How can computational modeling guide the design of experiments for studying this compound’s reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electrophilic/nucleophilic sites on the imidazole ring and ketone group. For example, the imidazole N3 position is often reactive in metal coordination, while the hydroxyl group may participate in hydrogen bonding . Molecular dynamics simulations can further assess solubility in aqueous buffers.

Q. What experimental strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). To address this:

- In Vitro : Use anaerobic bacterial models (e.g., Clostridium spp.) to test antibacterial activity, as imidazole derivatives act via pro-drug mechanisms requiring bacterial ferredoxin-mediated activation .

- In Vivo : Conduct bioavailability studies with radiolabeled compound (e.g., 14C-tracing) to monitor tissue distribution and metabolism .

Q. How can regioselectivity challenges during functionalization of the imidazole ring be mitigated?

- Methodological Answer : Use directing groups (e.g., Boc-protected amines) or transition-metal catalysts (e.g., Pd/Cu systems) to control substitution patterns. For example, palladium-mediated C–H activation has been effective in modifying analogous 1H-imidazole derivatives at specific positions .

Q. What analytical techniques identify and quantify degradation products under stressed conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.